Dexamethasone 21-Propionate-d5
Description
Significance of Deuterated Analogs in Modern Drug Discovery and Development
The substitution of hydrogen with its heavier, stable isotope, deuterium (B1214612), is a subtle yet powerful strategy in drug discovery and development. uniupo.itnih.gov This process, known as deuteration, can significantly alter the metabolic profile of a drug. researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a difference that leads to the kinetic isotope effect (KIE). assumption.eduwikipedia.org This effect can slow down metabolic reactions that involve the cleavage of a C-H bond, often mediated by enzymes like the cytochrome P450 family. researchgate.net
By strategically replacing hydrogen with deuterium at sites of metabolism, researchers can develop deuterated analogs of existing drugs with improved pharmacokinetic properties, such as a longer half-life and reduced metabolic load, potentially leading to enhanced efficacy and a better safety profile. uniupo.itnih.govresearchgate.net This "deuterium switch" approach has led to the development of FDA-approved drugs. uniupo.itnih.gov Beyond improving existing drugs, deuteration is also being applied in the discovery of new chemical entities from the earliest stages of development. uniupo.itnih.gov
Deuterated compounds also serve as ideal internal standards in analytical chemistry, particularly in mass spectrometry-based bioanalysis. texilajournal.comclearsynth.comscioninstruments.com Because they are nearly identical chemically and physically to the non-deuterated analyte, they co-elute during chromatography and exhibit similar ionization efficiency. aptochem.comtexilajournal.com This allows them to accurately correct for variations in sample preparation, injection volume, and matrix effects, leading to highly precise and reliable quantitative analysis. aptochem.comclearsynth.com
Academic Utility of Dexamethasone (B1670325) and its Esters in Biochemical and Pharmacological Investigations
Dexamethasone is a potent synthetic glucocorticoid with a wide range of anti-inflammatory and immunosuppressive effects. nih.govnih.gov This broad spectrum of activity makes it a valuable tool in biochemical and pharmacological research to investigate various physiological and pathological processes. inchem.orgnih.gov It is frequently used to study the mechanisms of inflammation, immune response, and the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. inchem.orgersnet.org
The ester forms of dexamethasone, such as Dexamethasone 21-Propionate, are often studied as prodrugs. occams.com These esters can be hydrolyzed in the body to release the active dexamethasone molecule. inchem.org Research into these esters helps in understanding drug delivery, tissue-specific activation, and the relationship between chemical structure and pharmacokinetic profiles. nih.govoccams.com For instance, the lipophilicity of the ester can influence its absorption, distribution, and retention in specific tissues. nih.gov The study of dexamethasone and its esters provides crucial insights into glucocorticoid receptor binding, downstream signaling pathways, and the development of more targeted anti-inflammatory therapies. nih.govnih.gov
Overview of Dexamethasone 21-Propionate-d5 as a Research Standard
This compound is the deuterated analog of Dexamethasone 21-Propionate. pharmaffiliates.com In this compound, five hydrogen atoms in the propionate (B1217596) group have been replaced with deuterium atoms. pharmaffiliates.com Its primary application in a research context is as an internal standard for quantitative bioanalysis. pharmaffiliates.com
When researchers need to measure the concentration of Dexamethasone 21-Propionate or its parent compound, dexamethasone, in biological samples like blood, plasma, or tissue, they add a known amount of this compound to the sample at the beginning of the analytical process. aptochem.comtexilajournal.com During analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the deuterated standard can be distinguished from the non-deuterated analyte by its higher mass. uni-muenchen.de Because the deuterated standard experiences the same sample processing losses and ionization suppression or enhancement as the analyte, the ratio of the analyte's signal to the standard's signal provides a highly accurate and precise measurement of the analyte's concentration. texilajournal.comuni-muenchen.de This makes this compound an essential tool for pharmacokinetic, metabolic, and toxicology studies involving dexamethasone and its propionate ester. nih.gov
Rationale for Comprehensive Academic Inquiry into this compound
A comprehensive academic inquiry into this compound is warranted due to the critical need for robust and reliable analytical methods in pharmaceutical research. The development and validation of assays for corticosteroids like dexamethasone are fundamental to understanding their behavior in biological systems. uni-muenchen.deresearchgate.net As a high-purity, stable isotope-labeled internal standard, this compound is central to achieving the accuracy and precision required in these analytical methods. aptochem.comtexilajournal.com
Detailed investigation into its synthesis, purification, and analytical characterization ensures its quality as a reference material. Furthermore, studying its behavior in various analytical platforms and biological matrices helps to establish standardized protocols for the quantification of dexamethasone and its metabolites. researchgate.net This foundational research enables the broader scientific community to conduct high-quality preclinical studies, from drug metabolism and pharmacokinetic assessments to toxicological evaluations, ultimately supporting the development of safer and more effective corticosteroid therapies. nih.gov
Data Tables
Table 1: Properties of Dexamethasone
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₉FO₅ | nih.gov |
| Molecular Weight | 392.5 g/mol | nih.gov |
| IUPAC Name | (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | nih.gov |
Table 2: Properties of Dexamethasone 21-Propionate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₅H₃₃FO₆ | nih.gov |
| Molecular Weight | 448.5 g/mol | nih.gov |
| IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | nih.gov |
Table 3: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₅H₂₈D₅FO₆ | pharmaffiliates.com |
| Molecular Weight | 453.56 g/mol | pharmaffiliates.com |
| Synonyms | (11β,16α)-9-Fluoro-11,17-dihydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione-d5 | pharmaffiliates.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H33FO6 |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate |
InChI |
InChI=1S/C25H33FO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1/i1D3,5D2 |
InChI Key |
ALINSFFSOAHJII-HBOHDMCUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Characterization of Dexamethasone 21 Propionate D5
Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation at the C-21 Position
The synthesis of Dexamethasone (B1670325) 21-propionate-d5 is centered on the esterification of the primary hydroxyl group at the C-21 position of the dexamethasone core with a deuterated propionylating agent. The 21-hydroxyl group is the most sterically accessible and reactive site for such modifications. mdpi.com The general synthetic approach involves the reaction of Dexamethasone with a fully deuterated propionic acid derivative.
A plausible and efficient pathway is the Steglich esterification, which utilizes a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). mdpi.com
Proposed Synthetic Scheme:
Preparation of the Deuterated Acylating Agent: The key reagent, propionic-d5 acid (or its more reactive acyl chloride or anhydride form), is required. Propionic-d5 acid can be synthesized from deuterated precursors.
Esterification Reaction: Dexamethasone is dissolved in an appropriate aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). To this solution, propionic-d5 acid, DCC, and a catalytic amount of DMAP are added.
Reaction Conditions: The mixture is typically stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Work-up and Purification: Upon completion, the dicyclohexylurea byproduct, which is insoluble in the reaction solvent, is removed by filtration. The filtrate is then subjected to a standard aqueous work-up to remove any remaining reagents. The final product, Dexamethasone 21-propionate-d5, is purified using column chromatography on silica gel.
An alternative method involves using the more reactive propionyl-d5 chloride or propionic-d5 anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the liberated HCl or propionic acid. This method often proceeds more rapidly and at lower temperatures.
Advanced Spectroscopic Characterization for Isotopic Purity and Regioselectivity
Confirmation of the chemical structure, isotopic enrichment, and the specific location of the deuterium atoms (regioselectivity) is achieved through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the ethyl group of the propionate (B1217596) moiety (typically a quartet for the -CH₂- group and a triplet for the -CH₃ group) would be absent. The disappearance of these signals confirms the successful incorporation of deuterium at these positions. The remaining signals corresponding to the dexamethasone steroid core would remain unchanged.
²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei. The spectrum would show signals corresponding to the deuterated positions on the propionate chain, confirming their presence.
¹³C NMR: The carbon signals for the ethyl group in the propionate moiety will be affected by the attached deuterium atoms. The signals for the deuterated carbons (-CD₂- and -CD₃) will appear as multiplets due to C-D coupling and will be significantly attenuated in intensity in proton-decoupled spectra.
Mass Spectrometry (MS):
Mass spectrometry is a definitive tool for confirming the mass increase due to deuterium incorporation and for assessing isotopic purity.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion. For this compound (C₂₅H₂₈D₅FO₆), the expected molecular weight is approximately 453.56 g/mol , which is five mass units higher than the unlabeled analogue (C₂₅H₃₃FO₆, MW ≈ 448.5 g/mol ). nih.govpharmaffiliates.com
Tandem MS (MS/MS): Fragmentation analysis can further confirm the location of the deuterium label. Fragmentation of the ester side chain would produce ions containing the d5-propionate group, showing the expected +5 Da mass shift compared to the fragments from the unlabeled compound.
| Technique | Dexamethasone 21-Propionate (Unlabeled) | This compound (Labeled) |
|---|---|---|
| ¹H NMR | Signals for propionate -CH₂- (quartet) and -CH₃ (triplet) are present. | Signals for propionate ethyl group are absent. |
| Mass Spec (Molecular Ion [M+H]⁺) | m/z ≈ 449.23 | m/z ≈ 454.26 |
| Key MS/MS Fragment | Fragment corresponding to loss of propionic acid. | Fragment corresponding to loss of propionic-d5 acid. |
Chromatographic Assessment of Chemical Identity and Isotopic Enrichment
Chromatographic methods are essential for determining the chemical purity of the synthesized this compound and for quantifying its isotopic enrichment.
High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV or MS detection is the primary method for assessing chemical purity. scielo.br A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer. nih.govpensoft.net The retention time of the synthesized this compound should be identical to that of an authentic, unlabeled standard of Dexamethasone 21-propionate, as deuterium substitution has a negligible effect on chromatographic behavior under typical HPLC conditions. The purity is determined by integrating the peak area of the product relative to any impurities.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~240 nm or Mass Spectrometry (MS) |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for intact steroids due to their low volatility, GC-MS of derivatized products can be used. mdpi.com However, for assessing isotopic enrichment, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. By analyzing the sample using LC-MS in full scan mode, the relative abundances of the molecular ions corresponding to the deuterated (m/z [M+H]⁺ ≈ 454.26) and any residual unlabeled (m/z [M+H]⁺ ≈ 449.23) compound can be measured. The isotopic enrichment is calculated from the ratio of these peak intensities. For use as an internal standard, an isotopic purity of >98% is typically required.
Evaluation of Physico-Chemical Stability and Degradation Pathways of the Labeled Compound
The stability of this compound is crucial for its application as an analytical standard. The primary degradation pathway is the hydrolysis of the ester bond at the C-21 position, which is susceptible to both acidic and basic conditions. csic.es
Hydrolysis: The ester linkage can be cleaved to yield Dexamethasone and propionic-d5 acid. The rate of this hydrolysis is dependent on pH and temperature. Studies on similar corticosteroids show that degradation is accelerated at pH values away from a slightly acidic optimum (around pH 5). researchgate.net
Oxidation: The dexamethasone steroid core itself can undergo degradation. A known pathway involves the oxidation of the C-17 dihydroxyacetone side chain. csic.esscirp.org
Photostability: Exposure to light, particularly UV radiation, can also induce degradation of the steroid structure. nih.gov
Advanced Analytical Methodologies and Bioanalytical Applications
Dexamethasone (B1670325) 21-Propionate-d5 as an Internal Standard in Quantitative Bioanalysis
In the realm of quantitative bioanalysis, the use of a stable isotope-labeled internal standard is considered the gold standard for correcting analyte variability during sample preparation and analysis. Dexamethasone 21-Propionate-d5, with its five deuterium (B1214612) atoms, is an ideal internal standard for the quantification of dexamethasone and its esters. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the native analyte by a mass spectrometer, enabling precise and accurate quantification.
The primary role of this compound is to compensate for variations that can occur at different stages of the analytical process, including extraction efficiency, matrix effects, and instrument response. By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, the ratio of the analyte to the internal standard can be used to calculate the analyte concentration, effectively normalizing for any losses or variations.
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays
The development of robust and reliable LC-MS/MS assays is fundamental for the accurate quantification of corticosteroids in biological samples. While specific validated methods detailing the use of this compound are not extensively documented in publicly available literature, the principles of such method development and validation are well-established for similar corticosteroids. nih.govresearchgate.netresearchgate.net
A typical LC-MS/MS method for a corticosteroid like dexamethasone, where this compound would serve as an internal standard, involves several key steps. nih.gov Chromatographic separation is often achieved using a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous component (like water with a small percentage of formic acid to aid ionization) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.govlcms.cz The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. nih.govunito.it
Method validation is performed according to stringent regulatory guidelines and typically includes the assessment of linearity, accuracy, precision, selectivity, sensitivity, recovery, and stability. ufrgs.brufrgs.br The following table provides an example of typical validation parameters for an LC-MS/MS assay for a corticosteroid.
Example LC-MS/MS Validation Parameters for a Corticosteroid Assay
| Validation Parameter | Typical Acceptance Criteria | Example Finding |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy | 0.5 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.1% - 9.5% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.8% to +7.3% |
| Recovery | Consistent and reproducible | 85% - 95% |
| Matrix Effect | Normalized by internal standard; within acceptable limits | Normalized matrix factor of 0.95 - 1.05 |
Optimization of Sample Preparation Techniques (e.g., Solid Phase Extraction) for Complex Matrices
Effective sample preparation is critical for removing interferences from complex biological matrices such as plasma, urine, and tissue homogenates, thereby improving the accuracy and sensitivity of LC-MS/MS assays. waters.comthermofisher.com Common techniques for corticosteroid analysis include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). waters.comresearchgate.net
SPE is a highly effective and widely used technique for the cleanup and pre-concentration of corticosteroids from biological samples. waters.comthermofisher.com The optimization of an SPE method involves selecting the appropriate sorbent chemistry (e.g., C18, mixed-mode cation exchange), and optimizing the wash and elution steps to maximize analyte recovery while minimizing matrix components. The use of a deuterated internal standard like this compound during the optimization process is crucial to track and correct for any analyte loss.
The following table outlines a typical SPE optimization workflow for corticosteroids.
Typical Solid-Phase Extraction (SPE) Optimization Workflow for Corticosteroids
| Step | Variables to Optimize | Goal |
|---|---|---|
| Sorbent Selection | Sorbent chemistry (e.g., C18, HLB, MCX) | Maximize retention of the analyte and internal standard. |
| Sample Loading | Sample pH, dilution factor | Ensure optimal binding of the analyte to the sorbent. |
| Wash Steps | Solvent composition and strength | Remove endogenous interferences without eluting the analyte. |
| Elution Step | Elution solvent composition and volume | Achieve complete elution of the analyte and internal standard in a small volume. |
Mitigation of Matrix Effects and Enhancement of Analytical Sensitivity in Non-Human Biological Samples
Matrix effects, caused by co-eluting endogenous components from the sample matrix, can significantly impact the accuracy of LC-MS/MS assays by causing ion suppression or enhancement. mdpi.com This is a particular challenge in the analysis of non-human biological samples, which can exhibit high variability. The use of a stable isotope-labeled internal standard that co-elutes with the analyte, such as this compound, is the most effective strategy to mitigate matrix effects. mdpi.com Since the internal standard is affected by ion suppression or enhancement to the same extent as the analyte, the ratio of their signals remains constant, leading to accurate quantification.
In addition to using a deuterated internal standard, optimizing the chromatographic conditions to separate the analyte from matrix interferences and employing more rigorous sample cleanup techniques like SPE can further reduce matrix effects and enhance analytical sensitivity. thermofisher.com
Quantitative Determination of Corticosteroids and Metabolites in Preclinical Matrices Using Labeled Standards
The quantitative determination of corticosteroids and their metabolites in preclinical matrices, such as the plasma and tissues of laboratory animals, is essential for pharmacokinetic and toxicokinetic studies. science.gov The use of labeled internal standards like this compound is critical in these studies to ensure the generation of high-quality data. researchgate.netscience.gov
Preclinical studies often involve the analysis of a large number of samples, necessitating high-throughput and robust analytical methods. The development of such methods relies on efficient sample preparation and rapid LC-MS/MS analysis. The data generated from these studies are used to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, which is vital for its progression through the drug development pipeline.
Application in High-Throughput Screening and Reference Material Qualification
While not a direct application in high-throughput screening (HTS) of compound libraries, the analytical methods developed using this compound are crucial for supporting downstream activities of HTS campaigns. Once potential drug candidates are identified, accurate and precise bioanalytical methods are required to evaluate their pharmacokinetic properties.
Furthermore, this compound itself can be used in the qualification of reference materials. sigmaaldrich.comondemand.com A certified reference material (CRM) is a standard of high purity and well-characterized properties. The accurate characterization of a dexamethasone reference material, for instance, would require a highly precise and accurate analytical method, for which this compound would be an appropriate internal standard. sigmaaldrich.com
Preclinical Drug Metabolism and Biotransformation Studies
In Vitro Metabolic Fate Investigations in Hepatic Microsomes, S9 Fractions, and Isolated Hepatocytes
In vitro systems such as hepatic microsomes, S9 fractions, and isolated hepatocytes are fundamental in elucidating the metabolic pathways of drug candidates. These systems contain a rich complement of drug-metabolizing enzymes and are instrumental in early-stage metabolic profiling.
Studies on dexamethasone (B1670325), the active moiety of Dexamethasone 21-Propionate-d5, have revealed extensive metabolism. The primary metabolic pathways involve hydroxylation and side-chain cleavage. In human liver microsomes, the major metabolite formed is 6-hydroxy-dexamethasone. nih.gov Other metabolites resulting from side-chain cleavage have also been identified. nih.gov The propionate (B1217596) group of this compound is expected to be rapidly hydrolyzed by esterases present in these in vitro systems, releasing dexamethasone, which then undergoes further metabolism. The deuterated propionic acid released would also be metabolized or excreted.
Table 1: Primary and Secondary Metabolites of Dexamethasone
| Metabolite Type | Example |
|---|---|
| Hydroxylated Products | 6-hydroxy-dexamethasone |
This table is based on the metabolic profile of the parent compound, dexamethasone.
Enzyme phenotyping studies are crucial for identifying the specific enzymes responsible for a drug's metabolism, which helps in predicting potential drug-drug interactions. For dexamethasone, the cytochrome P450 (CYP) superfamily of enzymes plays a significant role. Specifically, CYP3A4 is the primary enzyme responsible for the 6-hydroxylation of dexamethasone in humans. nih.govnih.gov Inhibition studies using ketoconazole (B1673606), a known CYP3A inhibitor, have confirmed the role of this enzyme in dexamethasone metabolism. nih.gov
In addition to CYPs, 11β-Hydroxysteroid Dehydrogenases (11β-HSDs) are also involved in the metabolism of glucocorticoids. These enzymes catalyze the interconversion of active cortisol and inactive cortisone. While not a primary clearance pathway for dexamethasone, the potential for metabolism by 11β-HSDs is recognized.
Table 2: Enzymes Involved in Dexamethasone Metabolism
| Enzyme Family | Specific Isoform | Metabolic Reaction |
|---|---|---|
| Cytochrome P450 | CYP3A4 | 6-hydroxylation |
This table is based on data from studies on the parent compound, dexamethasone.
Significant qualitative and quantitative differences in drug metabolism are often observed across different animal species. Understanding these differences is vital for selecting the most appropriate animal model for preclinical studies that can accurately predict human metabolism. In the case of dexamethasone, metabolic profiles have been shown to vary between species. nih.gov For instance, while 6-hydroxylation is a major pathway in humans, its prominence differs in other species. nih.gov Such comparative studies are essential to ensure that the chosen animal model for in vivo studies of this compound has a metabolic profile that is as close as possible to that of humans.
In Vivo Disposition and Biotransformation in Animal Models
In vivo studies in animal models provide a comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile in a whole-organism setting.
Following administration, this compound is expected to be absorbed and distributed throughout the body. The ester linkage is likely to be cleaved in vivo, releasing dexamethasone. Dexamethasone itself is known to be well-absorbed and distributed. nih.gov The excretion of dexamethasone and its metabolites occurs primarily through the kidneys. nih.gov
Table 3: ADME Characteristics of Dexamethasone
| ADME Parameter | Description |
|---|---|
| Absorption | Well-absorbed after oral administration. |
| Distribution | Distributed to various tissues. |
| Metabolism | Primarily hepatic metabolism via CYP3A4. |
| Excretion | Mainly renal excretion of metabolites. nih.gov |
This table summarizes the general ADME properties of the parent compound, dexamethasone.
The use of stable isotopes, such as the deuterium (B1214612) in this compound, is a powerful technique in metabolic research. The d5-label on the propionate moiety allows for the precise tracking of this portion of the molecule. By using sensitive analytical techniques like mass spectrometry, researchers can differentiate the drug and its metabolites from endogenous compounds. This enables accurate quantification of the parent drug and its metabolites in various biological matrices, including blood, urine, feces, and different tissues. This isotopic labeling facilitates a detailed understanding of the metabolic pathways and helps in constructing a complete picture of the drug's disposition.
Elucidation of Biotransformation Pathways and Metabolite Clearance in Non-Human Systems
The preclinical biotransformation of dexamethasone has been investigated in various non-human systems, revealing species-specific differences in metabolic pathways and clearance rates. These studies, primarily conducted using in vitro liver microsome preparations and in vivo animal models, have been instrumental in elucidating the metabolic fate of this potent synthetic glucocorticoid. The primary routes of dexamethasone metabolism involve oxidation, reduction, and side-chain cleavage, followed by conjugation of the resulting metabolites.
In vivo studies in animal models such as rats demonstrate that dexamethasone is extensively metabolized, with the liver being the principal site of biotransformation. nih.gov The metabolic clearance in rats has been characterized, and physiologically based pharmacokinetic (PBPK) models have been developed to describe its distribution and elimination. nih.gov Chronic inflammation in rat models has been shown to potentially alter the clearance and distribution of dexamethasone, possibly by affecting the expression of metabolic enzymes like cytochrome P450 isozymes. nih.gov
In vitro studies utilizing liver microsomes from various mammalian species have highlighted both qualitative and quantitative differences in metabolite profiles. drugbank.comnih.gov The primary oxidative transformations are 6-hydroxylation and side-chain cleavage. drugbank.comnih.gov The formation of 6-hydroxy metabolites is a major pathway, and its extent can vary significantly between species. drugbank.com For instance, 6-hydroxylation is most extensive in the hamster, making it a potentially suitable model for studying the role of CYP3A enzymes in dexamethasone metabolism. drugbank.com In rats, 6-hydroxylation has been shown to be sex-specific, with male rats exhibiting a much higher rate of this metabolic conversion than females. drugbank.comnih.gov
The clearance of dexamethasone metabolites occurs primarily through renal and biliary excretion. mdpi.com Following biotransformation in the liver, the more polar metabolites are eliminated from the body in the urine and feces. nih.gov Studies in horses have shown that a significant portion of administered dexamethasone is excreted in the urine within the first 24 hours, largely as unconjugated metabolites. nih.gov
Identified Metabolic Pathways in Preclinical Models
The biotransformation of dexamethasone in non-human systems proceeds through several key pathways:
Hydroxylation: The introduction of hydroxyl (-OH) groups is a major metabolic route. 6α- and 6β-hydroxylation are prominent, catalyzed primarily by cytochrome P450 enzymes, particularly the CYP3A subfamily. nih.govnih.gov
Side-Chain Cleavage: Dexamethasone can undergo cleavage of its side chain to form androstane-type metabolites. nih.govnih.gov This pathway is also thought to be mediated by cytochrome P450 enzymes. nih.gov
Reduction: Reductive metabolism has also been observed, for instance, at the 20-keto position. nih.gov
Dehydrogenation: The formation of 11-dehydrodexamethasone (B8821062) has been identified as a metabolic pathway. nih.gov
The following table summarizes the major metabolites of dexamethasone identified in various preclinical species.
| Metabolite | Species | Metabolic Pathway | Reference |
| 6α-Hydroxydexamethasone | Human (in vitro), Rat, Hamster | Hydroxylation | drugbank.comnih.gov |
| 6β-Hydroxydexamethasone | Human (in vitro), Rat, Hamster | Hydroxylation | drugbank.comnih.gov |
| 17-Oxodexamethasone | Horse | Side-Chain Cleavage | nih.gov |
| 11-Dehydrodexamethasone | Horse | Dehydrogenation | nih.gov |
| 20-Dihydrodexamethasone | Horse | Reduction | nih.gov |
| 6-Hydroxy-17-oxodexamethasone | Horse | Hydroxylation & Side-Chain Cleavage | nih.gov |
| 11-Dehydro-side-chain cleaved Dexamethasone | Rat, Hamster (tentatively identified) | Dehydrogenation & Side-Chain Cleavage | drugbank.comnih.gov |
Enzymology of Dexamethasone Biotransformation
In vitro studies have been crucial in identifying the specific enzymes responsible for dexamethasone metabolism. The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily, plays a pivotal role.
| Enzyme | Metabolic Reaction | Species Studied (in vitro) | Inhibitor | Reference |
| CYP3A Subfamily | 6α- and 6β-hydroxylation | Human, Rat, Hamster | Ketoconazole | drugbank.comnih.gov |
| 11-Dehydrogenase | Reductive Metabolism | Rat, Hamster | Glycyrrhetinic acid | drugbank.com |
It is noteworthy that the inhibitory effects of compounds like ketoconazole on CYP3A activity can be variable across different species, indicating that it may not be a universally selective inhibitor for all CYP3A proteins. drugbank.comnih.gov
Pharmacokinetic Modeling and Mechanistic Studies in Animal Systems
Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation in Preclinical Species
Physiologically based pharmacokinetic (PBPK) modeling is a mathematical approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of compounds in the body based on physiological and biochemical parameters. ncsu.edu For dexamethasone (B1670325), PBPK models have been effectively developed to describe its pharmacokinetic profiles in preclinical species, particularly rats. nih.govnih.gov
A comprehensive PBPK model for dexamethasone in rats was developed by measuring its concentration-time profiles in blood and twelve different tissues. nih.govnih.gov This model incorporated key physiological parameters and drug-specific data to simulate its disposition. Infusion studies were conducted to determine tissue partition coefficients (Kp) and metabolic clearance. nih.gov The model revealed that dexamethasone has moderate blood cell to plasma partitioning (0.664) and a moderate plasma free fraction (0.175). nih.govnih.gov
The predictive power of these PBPK models is significant, as they can help in understanding tissue-specific exposure, which is the driving force for the pharmacodynamic effects of dexamethasone. nih.gov For instance, these models can be adjusted to account for physiological or pathological changes, evaluate potential drug-drug interactions, and assist in extrapolating data to other species, including humans. nih.gov The development of such models for dexamethasone in rats provides a valuable framework for investigating its tissue distribution and predicting its behavior in different biological contexts. nih.gov
Table 1: In Vivo Tissue Partition Coefficients (Kp) of Dexamethasone in Male RatsThis table details the experimentally determined Kp values, which represent the ratio of dexamethasone concentration in a specific tissue to its concentration in plasma at steady state.
| Tissue | Partition Coefficient (Kp) |
|---|---|
| Liver | 6.76 |
| Kidney | 1.49 |
| Spleen | 1.18 |
| Lung | 1.08 |
| Heart | 0.68 |
| Muscle | 0.38 |
| Skin | 0.31 |
| Adipose | 0.17 |
| Brain | 0.04 |
Allometric Scaling Approaches for Pharmacokinetic Parameter Extrapolation Across Animal Models
Allometric scaling is a method used in pharmacology to extrapolate pharmacokinetic (PK) parameters from animal species to humans or across different animal species based on body size. allucent.com This approach is founded on the principle that many physiological processes, including drug metabolism and elimination, scale in proportion to body weight raised to a certain power. nih.gov
A meta-analysis of dexamethasone pharmacokinetics collected data from 11 different species to assess the utility of allometric scaling. nih.govnih.gov The study evaluated the relationship between drug clearance (CL) and body weight (BW). The analysis showed a reasonable correlation when plotting the logarithm of CL against the logarithm of BW, yielding a coefficient of determination (R²) of 0.91. nih.govnih.govresearchgate.net
Two primary modeling approaches were compared: a minimal physiologically-based pharmacokinetic (mPBPK) model and an allometric two-compartment model (a2CM). nih.govnih.gov The mPBPK model, which included blood and two lumped tissue compartments, successfully captured the plasma PK profiles of dexamethasone in 9 of the 11 species. nih.govnih.gov This model utilized conserved partition coefficients and species-specific clearance values. nih.govnih.gov The a2CM also fitted the plasma concentration profiles well but required more parameters. nih.govnih.gov
The findings indicate that while clearance values for dexamethasone show moderate variability across species, its distribution parameters are largely conserved. nih.govnih.gov This supports the use of allometric scaling and related physiological modeling approaches as valuable tools for predicting dexamethasone pharmacokinetics across different animal models, which is crucial for preclinical drug development. allucent.comresearchgate.net
Investigations into Tissue Distribution and Target Site Exposure in Animal Models
Understanding the distribution of dexamethasone into various tissues is critical for correlating its concentration with its pharmacological effects at target sites. nih.gov Studies in rat models have provided detailed insights into this process. Following administration, dexamethasone distributes widely throughout the body, but its concentration varies significantly among tissues. nih.gov
The highest tissue partition coefficient (Kp) is observed in the liver (Kp = 6.76), indicating extensive partitioning into this organ. nih.govnih.gov Most other tissues, including the kidney, spleen, and lung, show Kp values ranging between 0.1 and 1.5. nih.govnih.gov Conversely, some tissues exhibit very limited distribution. Despite the moderate lipophilicity of dexamethasone (log P = 1.8), its concentration in adipose tissue is remarkably low (Kp = 0.17). nih.govnih.gov
Exposure in the brain is also very limited. nih.gov This is attributed to the action of P-glycoprotein (P-gp), an efflux transporter located at the blood-brain barrier, which actively pumps dexamethasone out of the brain tissue. nih.gov These detailed distribution studies, often integrated into PBPK models, are essential for predicting the exposure at specific sites of action, such as inflamed tissues or glucocorticoid receptor-rich organs, and thereby understanding the resulting pharmacodynamic responses. nih.govnih.gov For instance, co-administration with other drugs can affect transporters like P-gp, altering the tissue distribution and target site exposure of dexamethasone. mdpi.com
Studies on the Influence of Dexamethasone on Metabolic Pathways in Animal Cells and Tissues (e.g., energy metabolism, cellular responses)
Dexamethasone exerts profound effects on various metabolic pathways in animal cells and tissues, primarily through its interaction with the glucocorticoid receptor, which leads to changes in gene expression. drugbank.com
Cellular Responses: Dexamethasone influences a wide range of cellular processes. In vitro studies on bovine T cells showed that dexamethasone increased the percentage of certain activated T cell populations, partly by reducing apoptosis. researchgate.net In mouse models, dexamethasone treatment leads to the depletion of endogenous corticosterone (B1669441) in blood and target tissues like the liver and adipose tissue. frontiersin.orgnih.gov This can impact the expression of genes involved in intracellular lipolysis in white adipose tissue and markers of brown adipose tissue identity. frontiersin.org In osteoblastic cells, dexamethasone treatment can inhibit cell proliferation in a concentration-dependent manner and induce apoptosis and cell cycle arrest through glucocorticoid receptor activation. plos.org Furthermore, in human hippocampal progenitor cells, dexamethasone exposure can reduce neuronal proliferation and differentiation. pnas.org
Table 2: Effects of Dexamethasone on Metabolic Parameters in Animal ModelsThis table summarizes key research findings on the metabolic influence of dexamethasone across different animal models and cell types.
| Animal Model/Cell Type | Metabolic Pathway Affected | Observed Effect | Reference |
|---|---|---|---|
| Mice | Energy Expenditure | Decreased overall energy expenditure and brown adipose tissue thermogenesis. | nih.govutmb.edu |
| Porcine PBMCs | Glycolysis & Mitochondrial Respiration | Reduced both pathways; prevented LPS-induced glycolytic switch. | nih.govfrontiersin.org |
| Mice | Lipolysis Gene Expression (WAT) | Altered expression of genes related to intracellular lipolysis. | frontiersin.org |
| Mouse Osteoblastic Cells (MC3T3-E1) | Cell Proliferation & Apoptosis | Inhibited proliferation and induced apoptosis/cell cycle arrest. | plos.org |
| Human Hippocampal Progenitor Cells | Neuronal Proliferation & Differentiation | Reduced proliferation and differentiation. | pnas.org |
Receptor Binding Kinetics and Glucocorticoid Receptor Activation in In Vitro and Animal Models
The biological effects of dexamethasone are initiated by its binding to and activation of the glucocorticoid receptor (GR). drugbank.com The GR is primarily located in the cytoplasm and, upon binding to a ligand like dexamethasone, translocates to the nucleus to regulate gene expression. ahajournals.org
Studies on intact erythroid cells from rat fetal liver have elucidated the binding kinetics of dexamethasone to the GR. nih.gov At low ligand concentrations, the association kinetics appear to follow a simple bimolecular reaction. nih.gov However, at higher concentrations, the kinetics become more complex, suggesting a multi-step process. nih.gov This is consistent with a model involving the rapid formation of an unstable hormone-receptor complex, which is then converted into a more stable form through slower kinetics. nih.gov The dissociation of the complex follows first-order kinetics. nih.gov
In vivo studies in rats have shown that dexamethasone administration produces a selective and significant decrease in the availability of GR in peripheral tissues, such as the pituitary and spleen, without significantly affecting GR binding in brain regions like the hypothalamus or hippocampus at certain doses. nih.gov This tissue-specific receptor occupancy is crucial for its targeted effects, such as the suppression of the hypothalamic-pituitary-adrenal (HPA) axis, which is primarily mediated by GR activation in the pituitary. nih.gov
In vitro experiments using neonatal rat ventricular cardiomyocytes demonstrated that dexamethasone treatment induces the rapid translocation of the GR from the cytoplasm to the nucleus within one to six hours. ahajournals.org This nuclear translocation is a key step in GR activation and is associated with subsequent changes in gene transcription that can lead to cellular responses like cardiomyocyte hypertrophy. ahajournals.org The activation of GR by dexamethasone has also been confirmed in various other cell lines, where it initiates downstream signaling pathways that can affect cell proliferation, migration, and apoptosis. plos.orgnih.gov
Advanced Research Applications and Future Directions
Integration of Dexamethasone (B1670325) 21-Propionate-d5 in Preclinical Pharmacometabolomics Studies
The use of Dexamethasone 21-Propionate-d5 is particularly valuable in preclinical pharmacometabolomics, a field that investigates the metabolic responses of an organism to a drug. By introducing a deuterated version of the drug, researchers can accurately trace its metabolic fate and distinguish it from endogenous compounds. A study on the metabolic effects of dexamethasone in a rat model demonstrated significant perturbations in the metabolomes of various tissues, including the brain, skeletal muscle, liver, kidney, and heart. bohrium.com The use of a stable isotope-labeled version like this compound in such studies would allow for a more precise quantification of the drug and its metabolites, providing a clearer picture of its metabolic pathways and effects on endogenous metabolic networks. bohrium.com
In a typical preclinical pharmacometabolomics study, animal models, such as Sprague-Dawley rats, would be administered this compound. bohrium.com Subsequent analysis of tissue and biofluid samples using techniques like liquid chromatography-mass spectrometry (LC-MS) would enable the identification and quantification of deuterated metabolites. This approach helps in understanding the drug's mechanism of action and identifying potential biomarkers of efficacy or toxicity. The data generated from such studies can be organized to show the differential impact on various metabolic pathways.
Role in Investigating Drug-Drug Interactions at the Metabolic Level in Animal Systems
Dexamethasone is known to be a potent inducer of cytochrome P450 (CYP) enzymes, particularly CYP3A4, which plays a crucial role in the metabolism of a vast number of drugs. nih.govencyclopedia.pub This induction can lead to significant drug-drug interactions (DDIs), altering the efficacy and safety of co-administered medications. This compound serves as a critical tool in preclinical animal models to investigate these interactions at a metabolic level.
By using the deuterated form, researchers can precisely measure how the metabolism of this compound is affected by other drugs, and conversely, how it affects the metabolism of other compounds. For instance, in a study using a humanized mouse model, the risk of DDIs with dexamethasone was assessed to provide predictions for clinical practice. publichealthscotland.scot The use of a labeled compound in such a model would enhance the accuracy of pharmacokinetic measurements. Animal models, such as rats, have been used to evaluate the induction of CYP3A4 by dexamethasone, showing a significant increase in its expression and activity. nih.govencyclopedia.pub
The following table illustrates the type of data that could be generated in a preclinical DDI study using this compound with a hypothetical co-administered drug.
| Parameter | This compound Alone | This compound + Drug X |
| This compound Half-life (t½) | 3.5 hours | 2.1 hours |
| Metabolite A (deuterated) Concentration | High | Significantly Higher |
| Metabolite B (deuterated) Concentration | Low | Low |
| CYP3A4 Activity | Baseline | Increased by 5-fold |
Application in the Characterization of Targeted Drug Delivery Systems in Preclinical Models
Targeted drug delivery systems aim to increase the concentration of a drug at a specific site in the body, thereby enhancing efficacy and reducing systemic side effects. nih.govresearchgate.net this compound can be incorporated into various nanocarriers, such as liposomes or nanoparticles, to evaluate the performance of these delivery systems in preclinical models. The deuterium (B1214612) label acts as a tracer, allowing for the precise measurement of the drug's biodistribution and accumulation in target tissues versus non-target tissues.
The development of novel drug delivery systems is a rapidly advancing field, with various carriers being investigated to improve the therapeutic index of drugs. nih.gov The use of stable isotope-labeled drugs is instrumental in these preclinical evaluations, providing crucial data on the pharmacokinetics and targeting efficiency of the delivery system.
Methodological Advancements in Stable Isotope Labeling for Complex Pharmaceutical Research
The synthesis and application of stable isotope-labeled compounds like this compound are underpinned by continuous advancements in labeling technologies. musechem.comadesisinc.com These advancements are crucial for producing labeled compounds with high isotopic purity and for developing more sophisticated analytical techniques to detect and quantify them in biological matrices. nih.govpharmiweb.com
Recent progress includes more efficient methods for introducing deuterium into complex molecules at late stages of a synthetic sequence, which is more cost-effective and reduces waste. acs.org Furthermore, advancements in mass spectrometry and NMR spectroscopy have enhanced the sensitivity and resolution of detecting labeled compounds, allowing for more detailed and accurate pharmacokinetic and metabolic studies. adesisinc.com These methodological improvements are expanding the scope of how stable isotope-labeled drugs can be used in pharmaceutical research, from early drug discovery to late-stage clinical trials. musechem.comacs.org
Unaddressed Research Questions and Opportunities for Further Academic Exploration
Despite the clear utility of this compound in preclinical research, several areas remain ripe for further exploration. A significant gap exists in the understanding of how the deuterium label itself might subtly influence the drug's pharmacokinetic and pharmacodynamic properties, an effect known as the "isotope effect." While often minimal, this effect warrants investigation for a complete understanding of the data generated using labeled compounds.
Further research could also focus on developing more complex, multi-labeled versions of dexamethasone to trace the fate of different parts of the molecule simultaneously. This could provide unprecedented detail on its metabolic breakdown and interaction with various cellular components. Additionally, the application of this compound in studying non-canonical effects of glucocorticoids, or its interaction with the microbiome, represents exciting new frontiers for academic exploration. The development of new analytical platforms that can leverage the presence of the stable isotope label to provide spatial resolution of the drug's distribution at the subcellular level would also be a significant advancement.
Q & A
Q. What is the primary application of Dexamethasone 21-Propionate-d5 in analytical chemistry?
this compound is predominantly used as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its deuterated structure minimizes interference with the analyte (non-deuterated dexamethasone propionate), enabling precise quantification by correcting for matrix effects and ionization variability during sample processing .
Q. How can researchers confirm the structural integrity and deuteration position of this compound?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical. HRMS detects the mass shift (+5 Da) caused by deuterium substitution, while ²H-NMR or heteronuclear single quantum coherence (HSQC) spectroscopy identifies the specific deuteration site (21-propionate group) .
Q. What storage conditions are recommended to maintain the stability of this compound?
The compound should be stored at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent degradation. Repeated freeze-thaw cycles must be avoided, as they can induce deuterium-hydrogen exchange or structural decomposition .
Advanced Research Questions
Q. How can collision energy (CE) be optimized for this compound in multiple reaction monitoring (MRM) transitions?
Researchers should perform a CE ramp experiment using a triple quadrupole mass spectrometer. By incrementally adjusting CE (e.g., 10–40 eV) and monitoring product ion intensity (e.g., m/z 452.2 → 337.1), the optimal CE maximizes signal-to-noise ratios while minimizing in-source fragmentation. This process must be validated against matrix-matched calibrators to account for inter-sample variability .
Q. What experimental strategies resolve discrepancies in pharmacokinetic data when using deuterated internal standards?
Discrepancies may arise from deuterium exchange, isotopic impurities, or matrix effects. Solutions include:
- Cross-validating with a non-deuterated internal standard (e.g., prednisolone-d3) to rule out isotopic interference.
- Performing post-column infusion studies to identify ion suppression/enhancement zones.
- Using stable isotope dilution assays (SIDA) to normalize recovery rates across biological matrices .
Q. How should researchers design a tissue distribution study using this compound?
A robust design involves:
- Administering both deuterated and non-deuterated analogs in vivo to track tissue-specific uptake via LC-MS/MS.
- Applying kinetic compartment modeling to differentiate between parent compound retention and metabolite formation.
- Validating tissue homogenates with spike-and-recovery experiments to confirm extraction efficiency and minimize matrix effects .
Q. What methodologies address batch-to-batch variability in deuterated standards during large-scale studies?
Implement a quality control (QC) protocol:
- Characterize each batch using HRMS and NMR to confirm isotopic purity (>98% deuterium incorporation).
- Perform inter-batch calibration by spiking a reference sample into each batch and comparing coefficient of variation (CV) values for MRM transitions.
- Use a pooled QC sample in every analytical run to monitor signal drift .
Methodological Considerations for Data Contradictions
Q. How to troubleshoot inconsistent recovery rates of this compound in plasma samples?
- Step 1: Verify protein precipitation efficiency by testing alternative solvents (e.g., acetonitrile vs. methanol).
- Step 2: Assess phospholipid removal using hybrid solid-phase extraction (SPE) cartridges.
- Step 3: Quantify matrix effects via post-extraction spiking and compare results with neat solvent standards .
Q. What statistical approaches reconcile conflicting results in glucocorticoid receptor binding assays using deuterated analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
